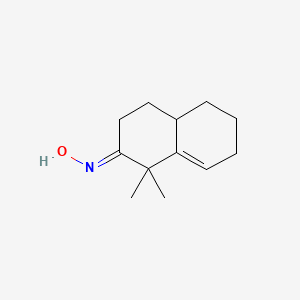![molecular formula C8H4F6O B14744332 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene CAS No. 651-91-2](/img/structure/B14744332.png)
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene is a unique chemical compound known for its distinctive bicyclic structure and the presence of trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene typically involves the use of advanced organic synthesis techniques. One common method is the stereoselective ring-opening metathesis polymerization. This process is initiated by a well-defined Schrock-type initiator and involves ligand exchange in living stereoselective ring-opening metathesis polymerization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted compounds.
Scientific Research Applications
2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene involves its interaction with various molecular targets. The presence of trifluoromethyl groups can enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in polymerization or biological studies.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene: A similar compound without the trifluoromethyl groups.
2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene: A closely related compound with similar structural features.
Uniqueness
The presence of the trifluoromethyl groups in 2,3-Bis(trifluoromethyl)-7-oxabicyclo[221]hepta-2,5-diene imparts unique chemical properties, such as increased stability and reactivity
Properties
CAS No. |
651-91-2 |
|---|---|
Molecular Formula |
C8H4F6O |
Molecular Weight |
230.11 g/mol |
IUPAC Name |
2,3-bis(trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)5-3-1-2-4(15-3)6(5)8(12,13)14/h1-4H |
InChI Key |
MGVLQGGDEXTVKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=C(C1O2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


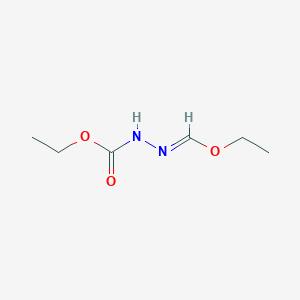
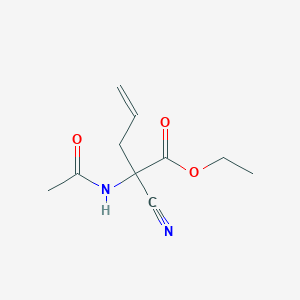
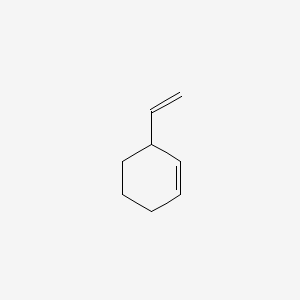
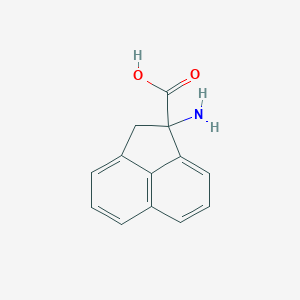
![5-Bromo-6-{[2-(2-butoxyethoxy)ethoxy]methyl}-1,3-benzodioxole](/img/structure/B14744259.png)
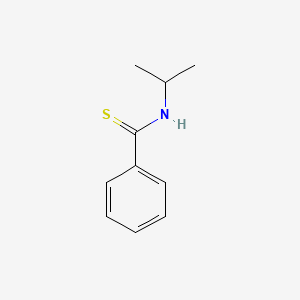
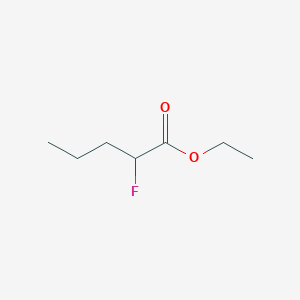
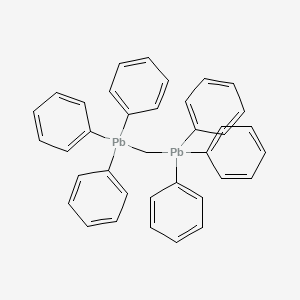
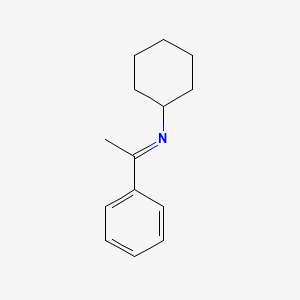

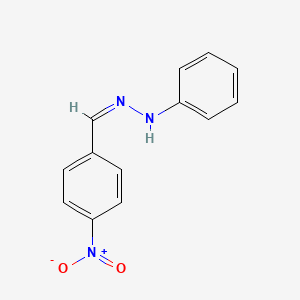
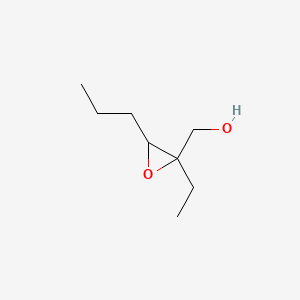
![1-[5-(1-Hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B14744337.png)
